molecular formula C20H23N3O B11454029 N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11454029
M. Wt: 321.4 g/mol
InChI Key: NMNOHVGBGDTDSK-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core linked to a propanamide group. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylbenzylamine with 2-chlorobenzoyl chloride to form the intermediate benzodiazepine. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological receptors and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use as an anxiolytic, sedative, and muscle relaxant.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C20H23N3O/c1-4-19(24)21-15(3)20-22-17-11-7-8-12-18(17)23(20)13-16-10-6-5-9-14(16)2/h5-12,15H,4,13H2,1-3H3,(H,21,24)

InChI Key

NMNOHVGBGDTDSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C

Origin of Product

United States

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